Alcohol eicosenoílico

Descripción general

Descripción

Synthesis Analysis

The synthesis of similar complex molecules often involves multi-step reactions, showcasing the intricacies of organic synthesis. For instance, research on the synthesis of complex pheromones or natural products often employs strategies that could be analogous to those needed for (11Z)-icos-11-en-1-ol. One example includes the synthesis of various enantiomers of complex molecules, demonstrating techniques that might be applicable to (11Z)-icos-11-en-1-ol (Mori et al., 2010).

Molecular Structure Analysis

The determination of molecular structures is crucial for understanding the properties and reactivity of compounds. Studies on molecular and crystal structures, such as the work on methyl-4-anti-hydroxyimino-1-dioxolano-13-isopropyl-10a,7-dimethylpentacyclo[10b.8.5.04b,10b.06a,10a.01a,4a]icos-14-ene-7-carboxylate, provide insights into the 3D arrangement of atoms in molecules and the impact of this arrangement on their properties (Smirnova et al., 2009).

Chemical Reactions and Properties

Chemical reactions and properties of a compound are fundamentally linked to its structure. The study of chemical reactions, including synthesis and transformation, sheds light on the reactivity patterns and potential applications of compounds. For example, the study on ionic catch and release strategies for oligosaccharide synthesis demonstrates innovative approaches to chemical synthesis that could be relevant for compounds like (11Z)-icos-11-en-1-ol (Tran et al., 2011).

Aplicaciones Científicas De Investigación

Síntesis de moléculas complejas

El alcohol eicosenoílico sirve como un bloque de construcción versátil en la síntesis orgánica. Su larga cadena de carbono y su grupo funcional alcohol lo hacen ideal para construir moléculas complejas. Por ejemplo, se puede utilizar para sintetizar feromonas u otros compuestos bioactivos aprovechando su reactividad en reacciones de esterificación y eterificación .

Ciencia de los materiales: Producción de polímeros

En la ciencia de los materiales, el this compound se puede incorporar a los polímeros para impartir flexibilidad e hidrofobicidad. Su incorporación en espumas de poliuretano podría mejorar potencialmente sus propiedades para su uso en materiales de aislamiento o amortiguación .

Industria farmacéutica: Formulación de medicamentos

La industria farmacéutica puede utilizar el this compound en la formulación de medicamentos. Su grupo alcohol permite la creación de profármacos de éster, que pueden mejorar la solubilidad y la absorción de fármacos poco solubles en agua .

Procesos industriales: Tensoactivos

El this compound se puede etoxilar para producir tensoactivos no iónicos, que son cruciales en varios procesos industriales como la limpieza, la emulsificación y la lubricación. Estos tensoactivos encuentran aplicaciones en detergentes, productos para el cuidado personal y limpiadores industriales .

Tecnologías de detección: Detección de intoxicación por etanol

En el campo de las tecnologías de detección, los derivados del this compound podrían utilizarse en el desarrollo de métodos transdérmicos/ópticos no invasivos para el seguimiento personal de los niveles de intoxicación por etanol .

Química verde: Desarrollo de catalizadores

El this compound puede desempeñar un papel en la química verde como ligando o modificador de los catalizadores utilizados en procesos químicos respetuosos con el medio ambiente. Su estructura única podría influir en la selectividad y la eficiencia de las reacciones catalíticas .

Industria alimentaria: Agente de sabor y fragancia

Debido a su potencial para la esterificación, el this compound se puede utilizar para sintetizar ésteres con sabores o fragancias específicos. Esta aplicación es particularmente valiosa en la industria alimentaria para el desarrollo de nuevos agentes aromatizantes .

Cosméticos: Productos para el cuidado de la piel

En cosméticos, el this compound se puede utilizar como emoliente o agente hidratante en productos para el cuidado de la piel. Su estructura de alcohol de cadena larga ayuda a mantener la hidratación e integridad de la piel .

Mecanismo De Acción

Target of Action

Eicosenoyl alcohol, also known as (11Z)-icos-11-en-1-ol or 11Z-eicosen-1-ol, is a long-chain fatty alcoholIt’s known that long-chain fatty alcohols can be involved in various biological processes, including lipid metabolism and signal transduction .

Mode of Action

It’s plausible that it may interact with enzymes involved in fatty acid metabolism, such as desaturases and elongases . These enzymes are responsible for the biosynthesis of polyunsaturated fatty acids (PUFAs), which are crucial for various physiological functions.

Biochemical Pathways

Eicosenoyl alcohol may be involved in the beta-oxidation pathway, a metabolic process that breaks down fatty acids to produce energy . During beta-oxidation, the fatty acid molecule is progressively shortened by the removal of two-carbon units, resulting in the formation of acetyl-CoA, which can be further metabolized in the citric acid cycle to generate ATP .

Pharmacokinetics

It’s known that the pharmacokinetics of alcohols can be influenced by various factors, such as the rate and extent of absorption, and the metabolic capacity of the liver .

Result of Action

It’s plausible that it may influence lipid metabolism and cellular signaling, given its potential involvement in fatty acid metabolism .

Action Environment

The action, efficacy, and stability of Eicosenoyl alcohol can be influenced by various environmental factors. For instance, the presence of other substances, such as enzymes and cofactors, can affect its metabolic transformation. Moreover, factors such as pH and temperature can influence its stability and reactivity .

Propiedades

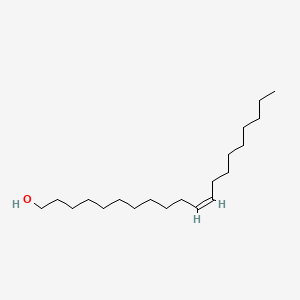

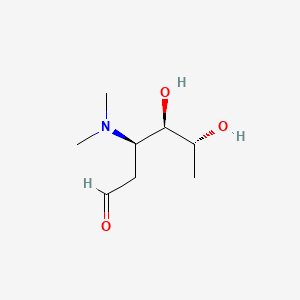

IUPAC Name |

(Z)-icos-11-en-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H40O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21/h9-10,21H,2-8,11-20H2,1H3/b10-9- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYOZAXQSDUAPDS-KTKRTIGZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC/C=C\CCCCCCCCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H40O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

62442-62-0 | |

| Record name | (11Z)-11-Eicosen-1-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=62442-62-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Eicosenoyl alcohol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062442620 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 11-EICOSENOL, (11Z)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9RWN57E2W7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

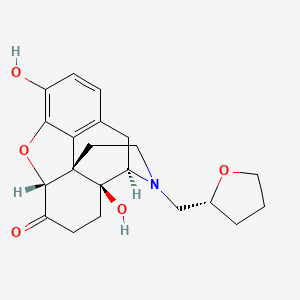

Q1: What is the role of eicosenoyl alcohol in the synthesis of (2,3-¹³C₂) erucic acid?

A1: Eicosenoyl alcohol serves as a crucial intermediate in the synthesis of (2,3-¹³C₂) erucic acid. The process involves a repeated three-step reaction sequence that extends the carbon chain of the starting molecule, oleyl alcohol (C18:1). In this sequence, eicosenoyl alcohol is produced by the reduction of ethyl eicosenoate with lithium aluminum hydride (LAH). The eicosenoyl alcohol is then subjected to the same three-step sequence using ¹³C-labeled triethylphosphonoacetate, ultimately yielding (2,3-¹³C₂) erucic acid. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3Z)-3-[(3,4-dihydroxyphenyl)-hydroxymethylidene]-6,6-dimethyl-5,7-bis(3-methylbut-2-enyl)-1-(5-methyl-2-prop-1-en-2-ylhex-5-enyl)bicyclo[3.3.1]nonane-2,4,9-trione](/img/structure/B1232506.png)

![(4Z)-N-(4-methoxyphenyl)bicyclo[6.1.0]non-4-ene-9-carboxamide](/img/structure/B1232516.png)

![N-{3-[3-(4-fluorophenyl)acryloyl]phenyl}acetamide](/img/structure/B1232517.png)